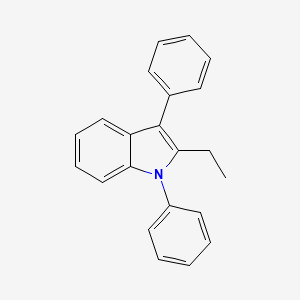

2-Ethyl-1,3-diphenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

827017-47-0 |

|---|---|

Molecular Formula |

C22H19N |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

2-ethyl-1,3-diphenylindole |

InChI |

InChI=1S/C22H19N/c1-2-20-22(17-11-5-3-6-12-17)19-15-9-10-16-21(19)23(20)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |

InChI Key |

ZIYHVVMXMUKQAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways in Indole Functionalization

Mechanistic Investigations of Indole (B1671886) Core Cyclization Reactions

The formation of the indole nucleus itself is a subject of extensive mechanistic study. While the classic Fischer indole synthesis remains a fundamental method for creating indole frameworks, involving the acid-catalyzed cyclization of phenylhydrazones, contemporary methods offer alternative pathways with distinct mechanisms. For instance, the synthesis of substituted indoles can be achieved through transition-metal-catalyzed cyclizations.

One such approach involves the rhodium-catalyzed reaction of triazenylbenzenes with alkynes. pkusz.edu.cn In the synthesis of related diphenyl-substituted indoles, a proposed mechanism involves the initial C-H activation of the arene, followed by alkyne insertion and subsequent intramolecular cyclization. This cascade reaction is facilitated by a copper oxidant and is sensitive to solvent effects, with a mixture of methanol (B129727) and tert-amyl alcohol providing optimal yields for certain substrates. pkusz.edu.cn

Another avenue for indole core construction is through intramolecular cyclization of N-propargyl indole derivatives. metu.edu.tr These reactions can be promoted by gold catalysts or sodium hydride, leading to different cyclization products depending on the reaction conditions and the substitution pattern of the alkyne. Gold-catalyzed cyclizations of terminal alkynes tend to favor a 6-exo-dig pathway, while internal alkynes predominantly yield 7-endo-dig products. Conversely, NaH-mediated cyclizations consistently produce the 6-exo-dig product, suggesting the involvement of allene (B1206475) intermediates. metu.edu.tr

Furthermore, the construction of fused indole systems, such as cyclohepta[b]indoles, can be achieved through a Michael addition followed by an intramolecular Friedel–Crafts-type cyclization cascade. acs.org This process, initiated by a catalytic amount of a Brønsted acid, demonstrates the versatility of cyclization strategies in building complex indole architectures. acs.org

Table 1: Mechanistic Aspects of Indole Core Cyclization

| Reaction Type | Key Mechanistic Feature | Catalyst/Reagent | Significance |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed cyclization of phenylhydrazones | Acid (e.g., HCl, PPA) | Fundamental method for indole ring formation. |

| Rhodium-Catalyzed Annulation | C-H activation followed by alkyne insertion and cyclization | [RhCp*Cl2]2, AgSF6, Cu(OPiv)2 | Direct synthesis of polysubstituted indoles from arenes and alkynes. pkusz.edu.cn |

| Intramolecular N-Propargyl Indole Cyclization | Gold-catalyzed 6-exo-dig or 7-endo-dig cyclization; NaH-mediated 6-exo-dig cyclization via allene intermediate | Gold catalysts or NaH | Provides access to fused indole heterocyclic systems with tunable regioselectivity. metu.edu.tr |

| Michael Addition/Friedel-Crafts Cascade | Catalytic Michael addition followed by intramolecular Friedel–Crafts hydroxyalkylation/dehydration | Brønsted acid | Formal (4+3) annulation to construct cyclohepta[b]indoles. acs.org |

Understanding Regioselectivity in Multi-Substituent Introduction

The introduction of multiple substituents onto the indole scaffold with precise control over their positions (regioselectivity) is a significant challenge in synthetic chemistry. For 2,3-disubstituted indoles like 2-ethyl-1,3-diphenyl-1H-indole, the inherent reactivity of the indole ring often directs electrophilic substitution to the C3 position. However, various strategies have been developed to achieve functionalization at other positions.

One effective method for achieving regioselective C3-alkylation involves the use of a protecting group on the indole nitrogen. For example, a tert-butyldimethylsilyl group can be used to direct lithiation to the C3 position, which can then react with an electrophile like ethyl iodide. orgsyn.org This method prevents reaction at the C2 position and can be readily deprotected under mild conditions. orgsyn.org

In contrast, remote C6-functionalization of 2,3-disubstituted indoles has been achieved using a metal-free, Brønsted acid-catalyzed reaction with β,γ-unsaturated α-ketoesters. nih.gov This approach provides good yields and excellent regioselectivity, highlighting a strategy to overcome the natural C3 reactivity. The proposed mechanism suggests that the Brønsted acid acts as a bifunctional catalyst, activating both the indole and the ketoester. nih.gov

Palladium-catalyzed reactions have also been employed to control regioselectivity. For instance, a palladium-catalyzed cascade C-H activation reaction can be used for the regioselective C2-alkylation of indoles. longdom.org The choice of base and solvent is crucial in directing the reaction towards the desired 2-substituted product over the 2,3-disubstituted byproduct. longdom.org

Furthermore, the reaction of asymmetrically disubstituted acetylenes in rhodium-catalyzed annulations can lead to mixtures of regioisomers, indicating the challenges in controlling regioselectivity with certain substrates. pkusz.edu.cn

Catalytic Cycles and Identification of Reaction Intermediates

The elucidation of catalytic cycles and the identification of reaction intermediates are crucial for optimizing reaction conditions and expanding the scope of synthetic methods. In the context of rhodium-catalyzed indole synthesis from triazenes and alkynes, density functional theory (DFT) calculations have been employed to map out the catalytic cycle. pkusz.edu.cn These calculations suggest a cycle involving C-H activation, alkyne insertion, and reductive elimination. The C-H activation step is predicted to be reversible, which is supported by experimental kinetic isotope effect (KIE) studies showing a small value of 1.1. pkusz.edu.cn

In palladium-catalyzed sequential insertion reactions, it has been possible to isolate organometallic intermediates. nih.gov The proposed mechanism involves the formation of an aryl-Pd(II) complex, followed by sequential insertion of an alkyne and an alkene into the Pd-C bond, and finally β-hydride elimination to yield the product. The ability to isolate these intermediates provides strong evidence for the proposed catalytic cycle. nih.gov

The iridium-catalyzed asymmetric hydrogenation of unprotected indoles offers another example where mechanistic understanding is key. chinesechemsoc.org An anion-binding activation strategy is proposed, where the catalyst and the unprotected indole form an iminium ion in situ with the help of a Brønsted acid. This intermediate is crucial for achieving high reactivity and stereoselectivity. chinesechemsoc.org

Studies of Alkyne Insertion and C-H Activation Processes

C-H activation and subsequent alkyne insertion are powerful tools for the construction of complex indole derivatives. Rhodium-catalyzed C-H activation has been successfully applied to the synthesis of N-(2-triazine)indoles from N-phenyl triazines and alkynes. mdpi.com The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, where the triazine ring acts as a directing group, facilitating the C-H activation and subsequent annulation with the alkyne. mdpi.com

Similarly, rhodium-catalyzed synthesis of indolo[2,1-a]isoquinolines involves a triazene-directed C-H annulation cascade. pkusz.edu.cn The insertion of the alkyne into the Rh-C bond is identified as the rate-limiting step in the second catalytic cycle leading to the polyaromatic indole scaffold. pkusz.edu.cn

Palladium-catalyzed sequential insertion of alkynes and alkenes into the Pd-C bond of ortho-palladated primary phenethylamines has also been studied in detail. nih.gov These reactions proceed through the formation of an alkenyl complex after alkyne insertion, which can then undergo further insertion of an alkene. nih.gov The ability to control these sequential insertion events is critical for the synthesis of functionalized arylalkylamines.

Table 2: Key Processes in Indole Functionalization

| Process | Catalyst/Reagent System | Key Mechanistic Insight | Application |

|---|---|---|---|

| C6-Functionalization | Brønsted Acid | Bifunctional activation of indole and β,γ-unsaturated α-ketoester. nih.gov | Selective introduction of substituents at the C6 position of 2,3-disubstituted indoles. nih.gov |

| Asymmetric Hydrogenation | Iridium/(S,R)-ZhaoPhos/Brønsted Acid | Formation of an iminium ion intermediate via anion-binding activation. chinesechemsoc.org | Enantioselective synthesis of chiral indolines. chinesechemsoc.org |

| C-H Annulation Cascade | Rhodium/Copper | Reversible C-H activation and rate-limiting alkyne insertion. pkusz.edu.cn | Synthesis of indolo[2,1-a]isoquinolines. pkusz.edu.cn |

| Sequential Insertion | Palladium | Isolation of organometallic intermediates (alkenyl and alkyl palladium complexes). nih.gov | Synthesis of functionalized arylalkylamines. nih.gov |

| N-Triazinyl Indole Synthesis | Ruthenium | Formation of a six-membered ruthenacycle intermediate. mdpi.com | Synthesis of N-(2-triazine)indoles via C-H activation. mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Indoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-ethyl-1,3-diphenyl-1H-indole, both proton (¹H) and carbon-13 (¹³C) NMR studies provide detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of the related compound 2,3-diphenyl-1H-indole, a broad singlet corresponding to the N-H proton is observed at approximately 8.23 ppm. rsc.org The aromatic protons of the diphenyl groups and the indole (B1671886) ring typically resonate in the range of 7.16 to 7.71 ppm. rsc.org For this compound, the ethyl group would introduce characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact chemical shifts influenced by the anisotropic effects of the aromatic rings.

¹³C NMR: The ¹³C NMR spectrum of 2,3-diphenyl-1H-indole shows a series of signals for the aromatic carbons between 110.6 and 136.0 ppm. rsc.org Key resonances include those for the indole ring carbons and the carbons of the two phenyl substituents. rsc.org The introduction of an ethyl group at the C2 position would result in two additional signals in the aliphatic region of the spectrum, corresponding to the methylene and methyl carbons.

Table 1: Representative NMR Data for Substituted Indoles

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

|---|---|---|

| 2,3-Diphenyl-1H-indole | 8.23 (brs, 1H), 7.71 (d, J = 8.0 Hz, 1H), 7.54-7.27 (m, 12H), 7.16 (d, J = 8.4 Hz, 1H) rsc.org | 136.0, 135.1, 134.2, 132.8, 132.6, 130.2, 128.8, 128.7, 128.5, 128.2, 127.7, 126.4, 122.8, 120.5, 119.7, 110.6 rsc.org |

| 2-Ethyl-1-(phenylsulfonyl)indole | 8.19 (d, 1H, J = 8.4 Hz), 7.75 (d, 2H, J = 8.4 Hz), 7.53 (t, 1H, J = 8.7 Hz), 7.45–7.39 (m, 3H), 7.30–7.20 (m, 2H), 6.41 (s, 1H), 3.04 (q, 2H, J = 7.2 Hz), 1.36 (t, 3H, J = 7.2 Hz) semanticscholar.org | Not available |

This table presents data for structurally related compounds to provide context for the expected spectral features of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of N-H containing indoles, a characteristic absorption band for the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. For instance, the IR spectrum of 2,3-diphenyl-1H-indole shows a peak at 3410 cm⁻¹ corresponding to the N-H stretch. pkusz.edu.cn The spectrum would also exhibit characteristic absorptions for C-H stretching of the aromatic rings and the ethyl group, as well as C=C stretching vibrations within the aromatic systems. The specific fingerprint region of the spectrum provides a unique pattern for the molecule. pkusz.edu.cnrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification. For 2,3-diphenyl-1H-indole, the electron ionization (EI) mass spectrum shows a molecular ion (M+) peak at m/z 269, which corresponds to its molecular weight. rsc.orgnist.gov The fragmentation pattern can reveal information about the stability of different parts of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For 2,3-diphenyl-1H-indole, the high-resolution mass spectrum (ESI) calculated for C₂₀H₁₆N [M+H]⁺ is 270.1283, with a found value of 270.1279. rsc.org

X-ray Diffraction (XRD) Studies for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net For the related compound, ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate, the indole ring is essentially planar. nih.goviucr.org The crystal structure of this compound would reveal the precise spatial arrangement of the ethyl and phenyl substituents relative to the indole core. Such studies have been performed on various substituted indoles, providing valuable insights into their solid-state conformation and packing. researchgate.netnih.goviucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 1-ethyl-2-phenylindole, a structurally related compound, shows absorption maxima that are characteristic of the indole chromophore and its substituents. nih.gov The extended conjugation in this compound, involving the indole ring and the two phenyl groups, is expected to result in absorption bands in the UV region. The position and intensity of these bands provide information about the electronic structure and can be influenced by the solvent polarity. pkusz.edu.cnrsc.org

Theoretical and Computational Chemistry Approaches to Indole Derivatives

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. niscpr.res.in This method is routinely employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Functionals such as B3LYP combined with basis sets like 6-31G or 6-311G(d,p) are commonly used to perform these calculations on indole (B1671886) derivatives. niscpr.res.inresearchgate.net

For a molecule like 2-Ethyl-1,3-diphenyl-1H-indole, DFT calculations would predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar 2,3-diphenyl-1H-indole derivatives have used DFT to explore optimized geometries and vibrational frequencies. researchgate.netresearchgate.net The phenyl groups at the 1 and 3 positions, along with the ethyl group at the 2 position, would create significant steric hindrance, influencing the planarity of the indole core and the orientation of the substituents. The analysis of the electronic structure provides information on the distribution of electron density across the molecule, which is crucial for understanding its properties. frontiersin.org

Table 1: Illustrative Geometrical Parameters for Diphenyl-Indole Derivatives from DFT Calculations Note: This data is representative of diphenyl-indole structures and serves as an example of typical computational outputs.

| Parameter | Description | Typical Calculated Value (Example) | Reference |

|---|---|---|---|

| Bond Length (N1-C2) | Length of the bond between the indole nitrogen and the C2 carbon. | ~1.38 Å | researchgate.net |

| Bond Length (C2-C3) | Length of the bond between the C2 and C3 carbons of the pyrrole (B145914) ring. | ~1.39 Å | researchgate.net |

| Dihedral Angle (C3-C2-C(Ph)-C(Ph)) | The twist angle of the phenyl group attached at the C2 position. | Variable, influenced by steric factors. | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. frontiersin.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and is considered a soft molecule. frontiersin.org Conversely, a large gap indicates high stability and low reactivity. For indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO distribution depends on the nature and position of substituents. chemrxiv.orgresearchgate.net In this compound, the phenyl and ethyl groups would influence the energies of these orbitals. Computational studies on various indole derivatives show that the HOMO-LUMO gap can be tuned by altering substituents, which is a key strategy in designing molecules with specific electronic properties. researchgate.netmdpi.com

Table 2: Example Frontier Molecular Orbital Energies and Gaps for Substituted Indoles Note: These values are from different indole derivatives and illustrate the range and impact of substitution.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Natural Indole (Gardflorine B) | -4.81 | -0.65 | 4.16 | frontiersin.org |

| D-π-A Indole Derivative (PI) | -5.22 | -0.96 | 4.26 | mdpi.com |

| Isoindigo-based Derivative (1a) | -5.6 | -3.4 | 2.2 | nih.govacs.org |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating complex reaction mechanisms. numberanalytics.com By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most energetically favorable pathway. For the synthesis of substituted indoles, such as via Fischer indole synthesis or palladium-catalyzed cyclizations, DFT calculations can map out the entire reaction coordinate. rsc.orgderpharmachemica.comresearchgate.net

For instance, in the synthesis of 2,3-disubstituted indoles, computational studies have detailed the step-by-step mechanism, including the formation of key intermediates and the energies associated with each transition state. rsc.orgrsc.org This analysis helps rationalize experimental observations, such as product yields and regioselectivity, and can guide the optimization of reaction conditions. rsc.orgderpharmachemica.com While a specific pathway for this compound is not detailed, the principles from studies on related syntheses, such as the tandem reduction/cyclization sequences or catalyzed annulations, would be directly applicable. researchgate.netmdpi.com

Prediction of Spectroscopic Properties from Computational Methods

Theoretical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. researchgate.net

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities. For indole derivatives, these calculations can show how different substituents cause a bathochromic (red) or hypsochromic (blue) shift in absorption. chemrxiv.org

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies, after appropriate scaling, can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to assign specific vibrational modes to different functional groups and parts of the molecule.

NMR Spectroscopy: While more computationally intensive, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict NMR chemical shifts (¹H and ¹³C). researchgate.net This allows for a direct comparison with experimental NMR data to confirm the molecular structure.

For this compound, TD-DFT calculations would be expected to predict strong absorptions in the UV region, characteristic of the extended π-conjugated system involving the indole core and the two phenyl rings.

Studies on Electronic Properties and Non-Linear Optical (NLO) Characteristics

Indole derivatives are of interest for applications in materials science, particularly in the field of non-linear optics (NLO). researchgate.netresearchgate.net NLO materials can alter the properties of light and are crucial for technologies like optical data processing and telecommunications. researchgate.net Computational methods are used to predict the NLO properties of molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A large hyperpolarizability value (β) is indicative of a strong NLO response. acs.org This property is often found in molecules with a donor-π-acceptor (D-π-A) structure, where charge transfer is significant. researchgate.net In this compound, the indole nucleus acts as an electron donor, and the properties can be tuned with substituents on the phenyl rings. DFT calculations are essential for screening candidate molecules and predicting their NLO potential before undertaking complex synthesis and experimental characterization. researchgate.netresearchgate.net

Table 3: Example Calculated NLO Properties for Indole-Based Molecules Note: Data is for various derivatives, illustrating the range of NLO responses. The hyperpolarizability (β) is often compared to that of a standard molecule like urea.

-30-30| Compound Type | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|

| Ethenyl Indole with NO₂ group | researchgate.net | ||

| Ethenyl Indole with OH group | researchgate.net | ||

| Salicylaldehyde-based material | acs.org |

Computational Docking Simulations for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). ijirt.orgderpharmachemica.com This method is central to computer-aided drug design. For indole derivatives, which are known to possess a wide range of biological activities, docking is used to hypothesize their mechanism of action at a molecular level. ijirt.orgijirt.org

The process involves placing the 3D structure of the ligand, such as this compound, into the binding site of a target protein. A scoring function then estimates the binding affinity, often expressed as a docking score or binding energy in kcal/mol. ajchem-a.com A lower (more negative) binding energy suggests a more stable ligand-receptor complex and a higher potential for biological activity. Docking studies have been performed on numerous indole derivatives against targets like COX-2, DNA gyrase, and various kinases to predict their potential as anti-inflammatory or anti-cancer agents. ijirt.orgajchem-a.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Synthesized Indole Derivative (IIa) | COX-2 | -11.35 | ajchem-a.com |

| Synthesized Indole Derivative (IIb) | COX-2 | -10.99 | ajchem-a.com |

| Meloxicam (Reference Drug) | COX-2 | -6.89 | ajchem-a.com |

Advanced Research Applications of Highly Substituted Indole Systems

Organic Electronics and Optoelectronic Materials Research

The electron-rich nature and rigid, planar structure of the indole (B1671886) nucleus make its derivatives excellent candidates for use in organic electronic devices. The ability to modify the core structure at various positions allows for fine-tuning of critical parameters like energy levels (HOMO/LUMO), charge transport capabilities, and photophysical behavior. rsc.orgresearchgate.net

Substituted indoles are widely investigated for their application in OLEDs, where they can function as fluorescent emitters, host materials, or charge-transporting layers. For instance, derivatives of indolo[3,2-b]indole are noted for their strong photophysical properties and high thermal stability, which are crucial for device longevity and performance. researchgate.net Research into donor-acceptor-donor (D-A-D) type molecules incorporating indolo[3,2-b]indole as the donor moiety has led to the development of emitters with thermally activated delayed fluorescence (TADF) properties, achieving high external quantum efficiencies (EQE) in devices. researchgate.net One such emitter, DHID-DPS, achieved a maximum EQE of 3.86% with blue-green emission. researchgate.net

Similarly, tetraphenylethylene (B103901) (TPE) derivatives modified with indole rings have been synthesized and shown to be promising greenish-blue emitters with aggregation-induced emission (AIE) characteristics, a highly desirable property for solid-state lighting. nih.gov Structurally related compounds like 2,3-Diphenyl-1H-indole are also utilized in OLED development due to their excellent electronic properties that can enhance device efficiency and brightness. chemimpex.com The introduction of different substituents allows for the tuning of emission color and performance, with some indole-based TPEs leading to OLEDs with bright blue light emission. nih.gov The performance of these materials underscores the potential of highly substituted indoles like 2-Ethyl-1,3-diphenyl-1H-indole in creating efficient and stable OLEDs.

Table 1: Performance of Selected Indole-Based OLEDs

| Indole Derivative | Role in OLED | Max. EQE (%) | Emission Color | Reference |

|---|---|---|---|---|

| DHID-DPS | Emitter (TADF) | 3.86% | Blue-Green | researchgate.net |

| Tria-phIDID | Emitter (TADF) | 20.8% | Not Specified | researchgate.net |

| TPE 33 | Emitter (AIE) | 0.41% | Blue | nih.gov |

This table presents a selection of performance metrics for OLEDs utilizing various substituted indole derivatives as the active emitting component.

In the realm of solar energy, substituted indoles are key components in the design of organic sensitizers for dye-sensitized solar cells (DSSCs). researchgate.net The indole moiety can act as an effective electron donor and/or a π-conjugated spacer within a D-π-A molecular architecture, which is essential for efficient light harvesting and charge separation. researchgate.net The planarity of fused indole systems facilitates strong intramolecular charge transfer (ICT) upon photoexcitation, a critical process for injecting electrons into the semiconductor (e.g., TiO₂) electrode. researchgate.net

Table 2: Photovoltaic Performance of Selected Indole-Based Dyes in DSSCs

| Dye Structure Type | Key Feature | Power Conversion Efficiency (η) | Reference |

|---|---|---|---|

| Indoline Dye with 1H-tetrazole-5-acetic acid acceptor | Dual acceptor groups | 3.53% | researchgate.net |

| Triphenylamine-based dye (D5) | Thiophene linker | ~5-6% (Implied) |

This table summarizes the power conversion efficiencies achieved by different design strategies for indole-based dyes used in DSSCs.

While many indole derivatives are inherently electron-rich and thus function as p-type (hole-transporting) materials, strategic chemical modification can produce n-type (electron-transporting) characteristics. The development of high-performance, stable n-type organic materials is crucial for the fabrication of efficient p-n junctions, CMOS-like logic circuits, and complementary electronics.

The electronic properties of the indole scaffold can be precisely tuned by introducing electron-withdrawing substituents onto the aromatic core. rsc.org This approach lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By attaching strong electron-accepting groups, it is possible to design indole-based molecules that preferentially accept and transport electrons. While specific research on this compound as an n-type material is not prominent, the principles of molecular engineering suggest its properties could be tailored. For example, the introduction of electron-withdrawing groups to the phenyl rings or the indole nucleus could potentially impart n-type behavior, making it a candidate for use in bipolar transport layers or as an electron-transporting material in various organic electronic devices.

Fluorescent Dyes and Probes in Chemical and Biological Systems

The intrinsic photophysical properties of the indole ring system have led to its widespread use in the development of fluorescent dyes and probes. Many substituted indoles exhibit strong fluorescence with tunable emission wavelengths, making them ideal for applications in bio-imaging and chemical sensing. researchgate.net

2,3-diaryl-substituted indoles, a class that includes this compound, are known to possess autofluorescent properties. rsc.org Studies on these compounds reveal fluorescence emission maxima typically in the blue to cyan region (444–492 nm) with large Stokes shifts (106–160 nm), which is advantageous for minimizing self-absorption and improving detection sensitivity in biological studies. rsc.org For example, a fluorescently-labeled indole derivative was successfully used to visualize the cyclooxygenase-2 (COX-2) enzyme in human melanoma cells via microscopy. rsc.org

The fusion of other ring systems to the indole core, creating structures like pyranoindoles, has yielded dyes with moderate to high quantum yields (up to 89%) and exceptionally large Stokes shifts (up to ~16,000 cm⁻¹), properties that are highly valuable for optoelectronics and fluorescence microscopy. mdpi.comnih.gov The sensitivity of the emission properties of indole derivatives to their local environment and to the presence of specific analytes has also been exploited to create chemosensors, for instance, for the detection of metal ions or changes in pH. researchgate.netbgsu.edu

Table 3: Photophysical Properties of Selected Fluorescent Indole Derivatives

| Indole Derivative Class | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Key Feature | Reference |

|---|---|---|---|---|---|

| 2,3-Diaryl-indoles | 300-354 nm | 444-492 nm | 106-160 nm | Autofluorescent COX-2 inhibitor leads | rsc.org |

| Pyrano[3,2-f] & [2,3-g]indoles | ~350-450 nm | ~416-560 nm | 9,000-15,000 cm⁻¹ | High quantum yields, large Stokes shifts | mdpi.com |

This table highlights the key photophysical characteristics of different classes of fluorescent indole compounds, demonstrating their versatility as fluorophores.

Material Science Applications with Unique Optical and Electrical Characteristics

The unique combination of optical and electrical properties inherent to highly substituted indoles makes them valuable in broader material science applications beyond electronics. chemimpex.com Their rigid structure contributes to high thermal stability, while the extended π-conjugation gives rise to interesting photophysical behaviors, including applications in nonlinear optics (NLO). rsc.orgresearchgate.net

NLO materials, which alter the properties of light, are essential for technologies like optical switching and frequency conversion. Donor-acceptor substituted indoles have been shown to exhibit significant NLO responses. rsc.org For example, an ethenyl indole substituted with a strong electron-attracting p-nitrophenyl group shows a first hyperpolarizability (a measure of NLO activity) that is 12 times greater than the unsubstituted parent compound. researchgate.net The ability to tune the HOMO-LUMO energy gap and the excited state dipole moment through chemical substitution is key to designing indole-based molecules with large NLO properties. rsc.orgresearchgate.net The structure of this compound, with its multiple phenyl substituents, provides a versatile platform for attaching various donor and acceptor groups to optimize these characteristics for advanced optical materials.

Research into Receptor Modulation and Molecular Interactions (from a Chemical Design Perspective)

From a chemical design standpoint, the indole scaffold is exceptionally versatile for creating ligands that modulate the function of biological receptors. mdpi.com Its structure can mimic the endogenous ligand tryptophan and serve as a template for interacting with a wide array of protein targets, including G-protein coupled receptors, ion channels, and enzymes. wikipedia.orgnih.gov Strategic modifications at the N-1, C-2, and C-3 positions are critical for tuning binding affinity, selectivity, and functional activity (agonist vs. antagonist). rsc.orgmdpi.com

Research has demonstrated the design of indole derivatives as selective ligands for numerous receptors:

Serotonin (B10506) (5-HT) Receptors: By modifying the side chain at the C-3 position, researchers have developed potent and selective antagonists for the 5-HT₆ receptor, a target for cognitive disorders. tandfonline.com

Melatonin (B1676174) Receptors: The introduction of azido (B1232118) and isothiocyanato groups at C-3 of indole-based structures has yielded partial agonists and antagonists for melatonin receptors, which are involved in regulating circadian rhythms. acs.org

Cannabinoid (CB) Receptors: 1H-indole-2-carboxamides have been designed as allosteric modulators of the CB1 receptor, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands. orientjchem.org

Estrogen Receptors (ER): The indole core has been used to replace the benzothiophene (B83047) scaffold of the drug raloxifene, leading to the development of new Selective Estrogen Receptor Modulators (SERMs) like bazedoxifene (B195308) for applications in breast cancer. pnrjournal.com

The design of this compound provides multiple vectors for chemical modification. The ethyl group at C-2 and the phenyl group at C-3 provide steric bulk and specific hydrophobic interactions, while the N-1 phenyl group can be further substituted to modulate properties like solubility and receptor subtype selectivity. This multi-substituted framework allows chemists to systematically explore the chemical space around a target's binding pocket to optimize molecular interactions and achieve a desired pharmacological profile.

Table 4: Indole Scaffolds and Their Designed Receptor Targets

| Indole Scaffold | Position(s) of Key Substitutions | Target Receptor | Designed Function | Reference |

|---|---|---|---|---|

| 3-(aminoethylthio)-indole | N-1, C-3 | 5-HT₆ Receptor | Antagonist | tandfonline.com |

| Indole-3-carboxamide | N-1, C-3, C-7 | Estrogen Receptor α | Modulator (SERM) | pnrjournal.com |

| 1H-indole-2-carboxamide | N-amide | CB1 Receptor | Allosteric Modulator | orientjchem.org |

| 3-substituted Indoles | C-3 | Melatonin Receptors | Agonist/Antagonist | acs.org |

This table illustrates the chemical design principle of using substituted indole cores to create ligands for a variety of biological receptors.

Small Molecule Modulators of Specific Protein-Ligand Interactions (e.g., IL-1β:IL-1R1)

The precise modulation of protein-ligand interactions by small molecules is a key strategy in drug discovery. Highly substituted indoles have emerged as promising scaffolds for this purpose. Research into diaryl-indole derivatives demonstrates their potential to interfere with critical signaling pathways, such as the one involving Interleukin-1 beta (IL-1β) and its receptor, IL-1R1. The interaction between IL-1β and IL-1R1 is a crucial step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines like IL-6 and IL-8, which are implicated in numerous autoimmune diseases. researchgate.netresearchgate.net

While direct studies on this compound are not extensively documented in public literature, research on the closely related compound 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) provides significant insights. DPIE has been shown to modulate the IL-1β:IL-1R1 interaction. researchgate.net Further studies on synthesized DPIE derivatives, which involve modifications at various positions of the indole ring, have revealed that these molecules can either enhance or diminish pro-inflammatory cytokine production. This indicates that specific substitutions on the diphenyl-indole core can fine-tune the binding affinity and subsequent signaling of the IL-1β:IL-1R1 complex. researchgate.net

These findings suggest that the 1,3-diphenyl-1H-indole framework acts as a viable backbone for designing modulators of this critical cytokine pathway. The specific substitutions, such as the ethyl group in this compound, would be expected to influence the molecule's binding pose and interaction with the receptor complex, thereby determining its specific modulatory effect.

Table 1: Effects of DPIE Derivatives on Cytokine Production

| Derivative Type | Effect on IL-1β:IL-1R1 Interaction | Outcome on Pro-inflammatory Cytokine Production | Reference |

|---|---|---|---|

| DPIE | Modulatory | Modulates production of IL-6 and IL-8 | researchgate.net |

| Type 1 Derivatives | Varies with substitution | Some derivatives enabled synergistic production | researchgate.net |

| Type 2 Derivatives | Varies with substitution | Another group caused diminished production | researchgate.net |

| Other Derivatives | No significant interaction | No significant difference compared to DPIE | researchgate.net |

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For the indole class of molecules, extensive SAR studies have established clear relationships between chemical modifications and pharmacological effects. Research on various diarylindoles and related substituted indoles provides a framework for predicting the potential activities of this compound.

For instance, SAR studies on a series of 1H-indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators revealed that substitutions at the C3 position of the indole ring significantly impact potency. The introduction of short alkyl groups at this position was found to enhance modulatory activity. nih.gov This finding highlights the importance of the substituent at the C2/C3 positions of the indole core. In the case of this compound, the ethyl group at C2 would similarly be expected to play a critical role in defining its interaction with biological targets.

Furthermore, studies on 2,3-diarylindoles as inhibitors of the COX-2 enzyme have shown that the nature and position of substituents on the phenyl rings are crucial for activity. benthamdirect.com Molecular docking simulations indicated that specific residues within the enzyme's active site, such as Gly526 and Phe381, form key interactions with the substituted phenyl groups, influencing the compound's inhibitory power. benthamdirect.com This underscores that the phenyl groups in this compound are not merely structural placeholders but are key determinants of its biological profile, offering multiple points for modification to tune activity and selectivity.

Table 2: Key SAR Findings for Substituted Indole Analogs

| Compound Series | Target | Key SAR Finding | Reference |

|---|---|---|---|

| 1H-indole-2-carboxamides | CB1 Receptor | Short alkyl groups at the C3 position enhance potency. | nih.gov |

| 2,3-diarylindoles | COX-2 Enzyme | Substitutions on the 3-phenyl ring influence interactions with key residues (Gly526, Phe381, Arg120). | benthamdirect.com |

| Indole-based HIV-1 Inhibitors | gp41 | Benzyl-substituted bisindoles showed potent activity, highlighting the role of aromatic systems. | acs.org |

Agrochemistry Research Perspectives (e.g., Crop Protection)

Beyond pharmaceuticals, complex heterocyclic molecules are gaining attention in agrochemistry for applications such as crop protection. The stable and versatile nature of the indole scaffold makes it an attractive starting point for the synthesis of new pesticides and fungicides.

The core structure of 2,3-Diphenyl-1H-indole is noted as a valuable intermediate in the synthesis of agrochemicals. chemimpex.com Research has indicated that this compound and its derivatives possess fungicidal properties that are suitable for crop protection applications. While specific data on the agrochemical applications of this compound is not prominent, the established potential of the closely related 2,3-diphenyl-indole suggests a promising avenue for investigation. The introduction of an ethyl group at the C2 position and a phenyl group at the N1 position could modulate the compound's properties, such as its lipophilicity, stability, and target specificity, potentially leading to enhanced efficacy or a different spectrum of activity against plant pathogens. The field of agrochemicals continuously seeks novel scaffolds, and highly substituted indoles represent a promising, yet relatively unexplored, chemical space. mdpi.com

Future Research Directions and Emerging Opportunities for 2 Ethyl 1,3 Diphenyl 1h Indole Research

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research concerning 2-Ethyl-1,3-diphenyl-1H-indole will undoubtedly prioritize the discovery of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Microwave-assisted organic synthesis represents another promising frontier. tandfonline.com This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thus enhancing the sustainability of the synthetic process. tandfonline.com Exploring microwave-assisted routes for the synthesis of this compound and its analogs could lead to more efficient and eco-friendly production methods.

Furthermore, a focus on atom economy, which maximizes the incorporation of starting materials into the final product, will be crucial. This involves designing synthetic pathways that avoid the use of stoichiometric reagents and minimize the formation of byproducts. The development of catalytic systems that can facilitate the direct C-H functionalization of simpler indole (B1671886) precursors would be a significant step in this direction. uit.no

Exploration of Diverse Substitution Patterns and Stereochemical Control for Tailored Properties

The functional properties of the this compound core can be finely tuned by introducing various substituents at different positions of the indole ring. researchgate.net A systematic exploration of diverse substitution patterns is a key area for future research, enabling the creation of a library of analogs with tailored electronic, optical, and biological properties.

Introducing electron-donating or electron-withdrawing groups onto the phenyl rings at the 1 and 3 positions, or on the benzo part of the indole nucleus, can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This, in turn, influences properties such as fluorescence, nonlinear optical (NLO) activity, and reactivity. researchgate.net For example, the synthesis of derivatives with different halogen substitutions or the introduction of nitro or methoxy (B1213986) groups could lead to materials with enhanced NLO properties. pkusz.edu.cn

Moreover, the ethyl group at the 2-position offers a handle for further functionalization or for introducing stereocenters. The development of highly stereoselective synthetic methods will be critical for accessing specific enantiomers or diastereomers of this compound derivatives. chinesechemsoc.orgresearchgate.netnih.gov This is particularly important for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. Asymmetric catalysis, employing chiral ligands or catalysts, will be instrumental in achieving high levels of stereochemical control. chinesechemsoc.orgresearchgate.net

In-depth Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. usp.brresearchgate.net For this compound, in-depth computational studies can provide profound insights into its structure, properties, and reactivity, thereby guiding the predictive design of new derivatives with desired functionalities.

DFT calculations can be employed to optimize the molecular geometry of this compound and its analogs, providing accurate information on bond lengths and angles. researchgate.netresearchgate.net Furthermore, these calculations can predict various spectroscopic properties, such as FT-IR and UV-Vis spectra, which can then be compared with experimental data for structural validation. researchgate.netresearchgate.net

A crucial application of computational studies lies in the prediction of electronic properties. By calculating the HOMO and LUMO energy levels, researchers can estimate the electronic band gap, which is a key parameter for applications in organic electronics. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, offering insights into its reactivity and intermolecular interactions. researchgate.net

Time-dependent DFT (TD-DFT) calculations are particularly valuable for understanding the electronic transitions and predicting the absorption and emission spectra of these compounds. researchgate.netresearchgate.netacs.org This is essential for the design of new fluorescent materials and photosensitizers. Moreover, computational methods can be used to predict the nonlinear optical (NLO) properties of these molecules, guiding the synthesis of materials with potential applications in photonics and optoelectronics. researchgate.net

Mechanistic studies of synthetic reactions can also be greatly aided by computational modeling. By mapping the reaction pathways and identifying transition states, researchers can gain a deeper understanding of the reaction mechanisms, which can lead to the optimization of reaction conditions and the development of more efficient synthetic routes. pkusz.edu.cn

Integration into Advanced Functional Materials and Devices with Enhanced Performance

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for integration into a variety of advanced functional materials and devices. researchgate.net Future research will focus on harnessing these properties to create materials with enhanced performance for a range of applications.

One of the most promising areas is in the field of organic electronics. The tunable electronic properties of substituted indoles suggest their potential use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). google.com By carefully designing the substitution patterns, it may be possible to create materials with high charge carrier mobility, efficient light emission, and broad absorption spectra, which are all critical for high-performance devices.

The nonlinear optical (NLO) properties of some indole derivatives also open up possibilities for their use in photonic devices. researchgate.net Materials with large NLO responses are in demand for applications such as optical switching, frequency conversion, and optical data storage.

Furthermore, the indole scaffold is a well-known privileged structure in medicinal chemistry, with many indole derivatives exhibiting a wide range of biological activities. nrfhh.comscirp.org Future research could explore the potential of this compound derivatives as new therapeutic agents. This would involve synthesizing a library of analogs and screening them for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. nrfhh.comnih.gov

Synergistic Experimental-Computational Investigations to Advance Fundamental Understanding and Applied Potential

The most rapid and significant advances in the field of this compound research will undoubtedly come from a synergistic approach that combines experimental synthesis and characterization with in-depth computational studies. uit.noresearchgate.net This integrated strategy allows for a powerful feedback loop where computational predictions guide experimental efforts, and experimental results validate and refine theoretical models.

For example, computational screening of a virtual library of this compound derivatives could identify candidates with promising electronic or optical properties. bohrium.com These predictions can then guide the synthetic efforts, allowing researchers to focus on the most promising targets. Subsequently, the synthesized compounds can be experimentally characterized, and the results can be used to validate and improve the computational models.

This synergistic approach is also invaluable for elucidating reaction mechanisms. pkusz.edu.cn Experimental observations, such as the formation of unexpected byproducts, can prompt computational investigations to explore alternative reaction pathways. Conversely, computational predictions of reaction intermediates or transition states can be experimentally verified through spectroscopic techniques or trapping experiments.

By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the discovery of new this compound derivatives with tailored properties and unlock their full potential in a wide range of applications, from advanced materials to novel therapeutics. nrfhh.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.